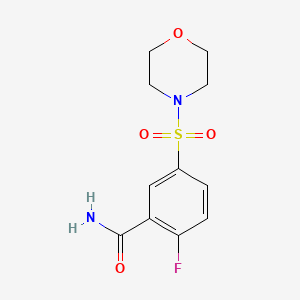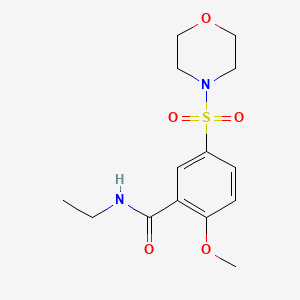![molecular formula C17H17FN2O3 B4446108 N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B4446108.png)
N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide
説明
N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide, also known as FMAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FMAA is a derivative of the popular painkiller drug, acetaminophen, and is structurally similar to other compounds such as paracetamol and phenacetin.
作用機序
The mechanism of action of N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide is not fully understood. However, studies have shown that N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in gene expression and cell growth.
Biochemical and Physiological Effects:
N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide has been shown to have a range of biochemical and physiological effects. Studies have shown that N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide can reduce inflammation and pain, inhibit cell growth, and induce apoptosis (programmed cell death) in cancer cells. N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide for lab experiments is its potential use in cancer research. N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis. However, one of the limitations of N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide is its lack of selectivity for COX-2 inhibition. N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide can also inhibit the activity of other enzymes, which can lead to unwanted side effects.
将来の方向性
There are several potential future directions for research on N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide. One area of interest is the development of N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide derivatives with improved selectivity for COX-2 inhibition. Another area of interest is the study of N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide and its potential applications in other fields of scientific research.
科学的研究の応用
N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide has potential applications in various fields of scientific research. One of the most promising applications of N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide is in the field of cancer research. Studies have shown that N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide has anti-cancer properties and can inhibit the growth of cancer cells. N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(3-acetamido-4-methoxyphenyl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-11(21)19-15-10-14(7-8-16(15)23-2)20-17(22)9-12-3-5-13(18)6-4-12/h3-8,10H,9H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZCSHIDXYXGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,6-dimethyl-4-morpholinyl)-3-[(1-ethyl-1-methyl-2-propyn-1-yl)oxy]-2-propanol hydrochloride](/img/structure/B4446034.png)
![5-[(anilinocarbonyl)amino]-2-chloro-N-cyclohexylbenzamide](/img/structure/B4446038.png)
![3-[(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4446040.png)

![4-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4446056.png)
![N-[3-(acetylamino)phenyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4446066.png)

![7-(2-pyridinylmethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4446079.png)
![4-[allyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4446084.png)


![2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4446110.png)

![methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4446137.png)